
5-pyridin-2-yl-2-pyridin-3-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-pyridin-2-yl-2-pyridin-3-ylpyridine is a heterocyclic compound that features three pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-pyridin-2-yl-2-pyridin-3-ylpyridine typically involves the condensation of pyridine-2-carboxaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. One common method involves using manganese(II) chloride and ammonium diethyldithiophosphate as catalysts . The reaction is carried out under mild conditions, often in a one-pot reaction, which simplifies the process and increases yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-pyridin-2-yl-2-pyridin-3-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-pyridin-2-yl-2-pyridin-3-ylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its anti-inflammatory and antimalarial properties.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-pyridin-2-yl-2-pyridin-3-ylpyridine involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes or receptors, modulating their activity. For example, its anti-inflammatory activity may involve inhibition of key enzymes in the inflammatory pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: Used in coordination chemistry and materials science.
N-(Pyridin-2-yl)amides: Known for their medicinal applications.
Uniqueness
5-pyridin-2-yl-2-pyridin-3-ylpyridine is unique due to its three pyridine rings, which provide a distinct electronic structure and reactivity profile. This makes it particularly useful in forming stable metal complexes and exploring new chemical reactivities.
Eigenschaften
Molekularformel |
C15H11N3 |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
5-pyridin-2-yl-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-2-9-17-14(5-1)13-6-7-15(18-11-13)12-4-3-8-16-10-12/h1-11H |
InChI-Schlüssel |
SINIMHQUKPPHQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B13125894.png)
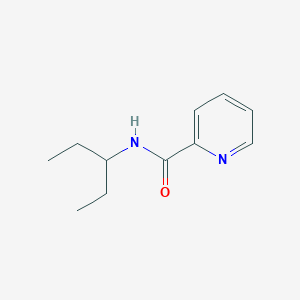
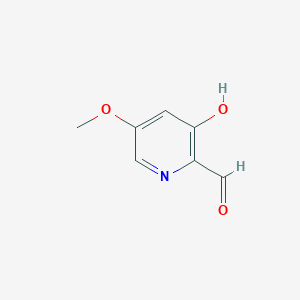
![7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13125904.png)
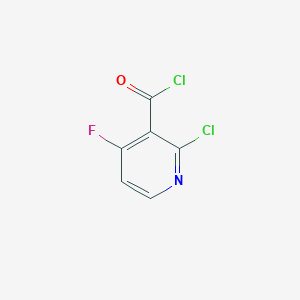
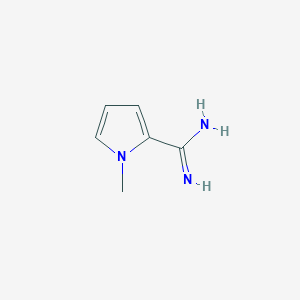

![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione](/img/structure/B13125928.png)
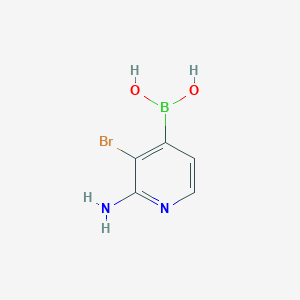

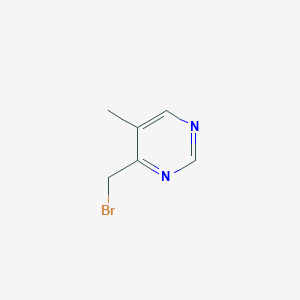
![1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione](/img/structure/B13125951.png)
![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)
